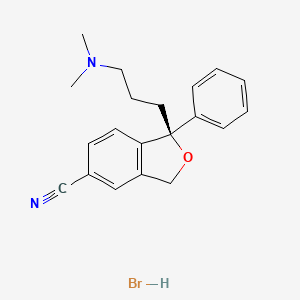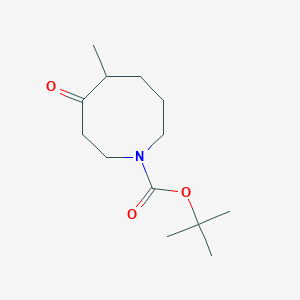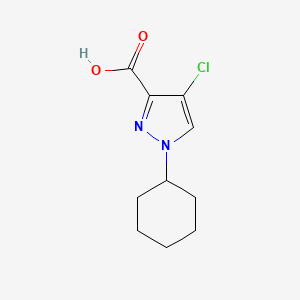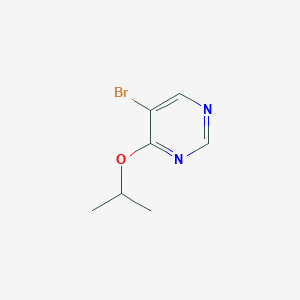![molecular formula C18H25NO6 B12932756 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]dioxol ring, an amino group, and a benzyl carbonate moiety, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate typically involves multiple steps. One common approach includes the protection of functional groups, formation of the cyclopenta[d][1,3]dioxol ring, and subsequent introduction of the amino group and benzyl carbonate moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl carbonate moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylsulfonyl)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
- 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Uniqueness
The uniqueness of 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate lies in its specific structural features, such as the combination of the cyclopenta[d][1,3]dioxol ring, amino group, and benzyl carbonate moiety.
Eigenschaften
Molekularformel |
C18H25NO6 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl benzyl carbonate |
InChI |
InChI=1S/C18H25NO6/c1-18(2)24-15-13(19)10-14(16(15)25-18)21-8-9-22-17(20)23-11-12-6-4-3-5-7-12/h3-7,13-16H,8-11,19H2,1-2H3/t13-,14+,15+,16-/m1/s1 |
InChI-Schlüssel |
ZFUATIDBVXAWFN-FXUDXRNXSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCOC(=O)OCC3=CC=CC=C3)N)C |
Kanonische SMILES |
CC1(OC2C(CC(C2O1)OCCOC(=O)OCC3=CC=CC=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)





![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)



